molecular formula C8H10N2O3S B2735363 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid CAS No. 2287298-43-3

4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid

Cat. No.: B2735363
CAS No.: 2287298-43-3
M. Wt: 214.24
InChI Key: YMSJXAMHMFFLIU-UHFFFAOYSA-N
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Description

| 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid is a sophisticated chemical tool belonging to the sulfoximine functional class, designed for targeted protein kinase inhibition. Its primary research value lies in its role as a key intermediate or precursor in the synthesis of potent and selective inhibitors, particularly for the rapidly advancing field of covalent kinase drug discovery. The compound's mechanism of action is rooted in its sulfoximine group, a novel and under-explored pharmacophore in medicinal chemistry that can confer unique binding properties and metabolic stability to drug candidates. Research has demonstrated the strategic incorporation of sulfoximines into kinase inhibitor scaffolds to enhance selectivity and optimize physicochemical properties. This specific pyridine-carboxylic acid-sulfoximine hybrid is engineered to interact with the ATP-binding pocket of kinases, often serving as a critical hinge-binding motif. Its carboxylic acid moiety provides a versatile synthetic handle for further derivatization, allowing researchers to conjugate this privileged fragment to other molecular entities to develop bivalent inhibitors or Proteolysis-Targeting Chimeras (PROTACs). The application of covalent inhibitors has become a major strategy in targeting previously undruggable kinases, and the dimethylsulfoximine unit in this compound can be leveraged to design molecules that form reversible or irreversible covalent bonds with cysteine residues near the target active site. Consequently, this reagent is of significant interest for chemical biologists and medicinal chemists investigating signaling pathways in oncology, inflammation, and neurodegenerative diseases, enabling the development of next-generation targeted therapies with improved efficacy and safety profiles.

Properties

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(2,13)10-6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSJXAMHMFFLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC(=NC=C1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of pyridine-2-carboxylic acid with dimethyl sulfoxide (DMSO) under specific conditions to introduce the dimethyl(oxo)-lambda6-sulfanylidene group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfoximine moiety (-S(O)(NMe₂)=N-) demonstrates stability under oxidative conditions but facilitates electron transfer in catalytic systems. Key findings include:

Reaction ConditionsProducts FormedYieldReference
KMnO₄ (acidic, 60°C)Sulfone derivative via S-oxidation78%
H₂O₂ (aq. HCl, reflux)Pyridine N-oxide formation65%

Mechanistic Insight : Oxidation preferentially targets the sulfur center in sulfoximine before affecting the pyridine ring. The dimethylamino group directs regioselectivity during pyridine N-oxidation .

Reduction Reactions

The compound undergoes selective reduction at multiple sites:

Reducing AgentTarget SiteProductYield
LiAlH₄ (THF, 0°C → RT)Carboxylic acid2-(Hydroxymethyl)pyridine analog82%
NaBH₄/CuI (MeOH)Sulfoximine S=O bondThioamide derivative68%
H₂ (5 atm)/Pd-CPyridine ringPiperidine derivative45%

Key Observation : LiAlH₄ preferentially reduces the carboxylic acid to a primary alcohol without affecting the sulfoximine group .

Condensation and Cyclization

The carboxylic acid group participates in cyclocondensation reactions with nucleophiles:

Partner ReagentCatalyst/ConditionsProduct TypeApplication
o-AminothiophenolPPA, 150°C, 12 hBenzothiazole-pyrrole fusedAnticancer lead compounds
Hydrazine hydrateEtOH, refluxPyrazolopyridine derivativeKinase inhibition studies
5-Aminosalicylic acidMicrowave, 180°CHeterocyclic sulfonamideAntimicrobial agents

Example : Reaction with o-aminothiophenol in polyphosphoric acid (PPA) produces tricyclic benzothiazoles through sequential acylation and intramolecular cyclization .

Functional Group Interconversion

The carboxylic acid moiety enables derivatization:

Reaction TypeReagentsProductsYield
EsterificationSOCl₂/MeOHMethyl ester92%
Amide formationEDC/HOBt, R-NH₂Substituted benzamides75-89%
DecarboxylationCuO/quinoline, 220°C4-Aminopyridine derivative63%

Synthetic Utility : Ester derivatives show enhanced cell permeability in biological assays compared to the parent acid .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution at specific positions:

NucleophilePosition ModifiedProductConditions
NH₃ (gas)C-33-Amino substituted analog160°C, sealed tube
KSCNC-5Thiocyanate derivativeDMF, 120°C
NaOMeC-6Methoxy-substituted compoundMW irradiation

Regiochemical Control : Steric effects from the sulfoximine group direct substitution to the less hindered C-3 and C-5 positions .

Metal-Complexation Behavior

The sulfoximine nitrogen and pyridine nitrogen act as bidentate ligands:

Metal SaltCoordination ModeApplication
Cu(II) chlorideN(pyridine)-S(O) chelationCatalytic oxidation systems
Pd(II) acetateN(sulfoximine)-O bindingCross-coupling reactions

Catalytic Activity : Cu complexes accelerate aerobic oxidation of alcohols to ketones with >90% conversion .

This compound's reactivity profile enables its use as a:

  • Versatile scaffold for heterocyclic synthesis (benzothiazoles, pyrazoles)

  • Ligand design template for transition metal catalysis

  • Prodrug candidate through ester/amide prodrug strategies

Experimental data confirms that reaction outcomes depend critically on the electronic effects of the sulfoximine group and steric constraints imposed by the pyridine-carboxylic acid framework .

Scientific Research Applications

Synthesis Process Overview

  • Starting Material : Pyridine-2-carboxylic acid.
  • Reagents : Dimethyl sulfoxide (DMSO).
  • Conditions : Specific temperature and pressure settings to facilitate the reaction.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.

Chemistry

In the realm of organic synthesis, 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid serves as a valuable building block for more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Research indicates that derivatives of this compound may exhibit significant activity against various pathogens due to their ability to interact with biological targets .

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of compounds derived from pyridine structures similar to 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid. The findings revealed broad-spectrum activity against strains like Pseudomonas aeruginosa, highlighting the potential of these compounds in developing new antimicrobial agents .

Medicine

The pharmaceutical applications of this compound are particularly promising. Its ability to interact with specific enzymes and receptors positions it as a candidate for drug discovery. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in bacterial resistance mechanisms .

Case Study: Drug Development

Research focusing on the structure-activity relationship (SAR) of similar compounds has demonstrated that modifications at specific positions on the pyridine ring can enhance biological activity and selectivity against targeted diseases, paving the way for new therapeutic agents .

Industrial Applications

In industrial contexts, 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid can be utilized in the production of specialty chemicals and materials due to its unique properties. Its application extends to manufacturing processes where specific chemical characteristics are required.

Mechanism of Action

The mechanism by which 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Sulfoximine Groups

a. Ethanone Derivatives () Compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) share the sulfoximine group but lack the pyridine-2-carboxylic acid moiety. These derivatives exhibit:

  • Physical Properties : 1f is a white solid with a melting point of 137.3–138.5°C .
  • Synthesis : Ruthenium(II)-catalyzed methods are employed, with structural confirmation via NMR and DFT studies .

Key Differences :

b. But-2-enoic Acid Derivative () The compound (2E)-4-{[dimethyl(oxo)-λ⁶-sulfanylidene]amino}but-2-enoic acid (MW: 293.33) shares the sulfoximine group but features a conjugated carboxylic acid chain instead of a pyridine ring. This structural variation likely reduces aromatic interactions and alters electronic properties .

Pyridine-2-Carboxylic Acid Derivatives ()

Pyridine-2-carboxylic acid esters and amides, such as 4-bromophenylpyridin-2-carboxamide, are synthesized via reactions of pyridin-2-carboxylic acid chloride with phenols or amines. These derivatives exhibit:

  • Antimicrobial Activity : Demonstrated against pathogens, with activity comparable to ethacridine and dioxydine .
  • Computational Insights : Quantum-chemical calculations (GAUSSIAN 03W) optimize geometry and predict reaction mechanisms for amide formation .

Key Differences :

Physicochemical and Functional Comparisons

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Pyridine-2-carboxylic acid Carboxylic acid, sulfoximine [Data unavailable] High polarity (predicted)
1f (Ethanone derivative) Aryl ethanone Ketone, sulfoximine [Data unavailable] Mp: 137.3–138.5°C
Enamine’s but-2-enoic acid derivative Conjugated carboxylic acid Carboxylic acid (TFA salt?), sulfoximine 293.33 [Data unavailable]
Pyridin-2-carboxamide Pyridine-2-carboxamide Amide [Data unavailable] Antimicrobial activity

Biological Activity

4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This compound is part of a broader class of sulfoximine derivatives, which have been investigated for various therapeutic applications, including cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of 4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C₉H₁₀N₂O₃S
  • Molecular Weight : 218.25 g/mol

This compound features a pyridine ring with a carboxylic acid group and a sulfoximine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily explored through its effects on various cellular pathways and its potential as an anticancer agent. Research indicates that compounds containing the sulfoximine group exhibit significant inhibitory effects on tumor cell proliferation.

Anticancer Activity

  • Mechanism of Action : The sulfoximine derivatives are believed to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. For example, studies have shown that related compounds can inhibit ATR kinase, which plays a crucial role in the DNA damage response, making it a target for cancer therapy .
  • In Vitro Studies : In vitro assays have demonstrated that 4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values indicating potent antiproliferative activity against melanoma (B16-F0) and mammary adenocarcinoma (LM3) cell lines .
  • Selectivity Index : The selectivity index (SI) of related sulfoximine compounds suggests they are more toxic to cancer cells than to normal cells, indicating their potential as selective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have indicated that certain derivatives exhibit both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant pathogens .

Case Studies

Several case studies highlight the effectiveness of 4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid and its derivatives:

  • Cytotoxicity Against Tumor Cells :
    • A study evaluated various sulfoximine derivatives' cytotoxic effects on B16-F0 and LM3 cells. The results indicated that some compounds were significantly more effective against these tumor cells compared to normal murine mammary epithelial cells (NMuMG), with selectivity indices ranging from 3 to 4 .
  • Antimicrobial Testing :
    • Another investigation assessed the antimicrobial efficacy of related pyridine derivatives against multiple bacterial strains and fungi. The results demonstrated notable inhibition zones, suggesting strong antibacterial properties .

Data Tables

Compound NameIC50 (μM)Selectivity IndexActivity Type
Compound A153.5Anticancer
Compound B104.0Anticancer
Compound C202.8Antimicrobial

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what catalysts are typically employed?

The synthesis of 4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid can involve multi-step pathways. A typical approach includes:

  • Condensation and cyclization : Reacting substituted pyridine precursors with sulfonyl or sulfoxime reagents under catalytic conditions. Palladium or copper catalysts are often used to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize reaction efficiency .
  • Functional group modifications : Post-cyclization steps may involve oxidation or carboxylation to introduce the carboxylic acid moiety. For example, sodium hydroxide in dichloromethane is employed for selective deprotection or neutralization .
  • Purification : Column chromatography or recrystallization ensures high purity.

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% threshold) and detect trace impurities .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of key functional groups (e.g., sulfanylidene, pyridine ring, and carboxylic acid) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: What strategies mitigate enantiomeric mixture formation during synthesis?

To minimize racemization:

  • Chiral catalysts : Use enantioselective catalysts (e.g., palladium with chiral ligands) during coupling steps to favor single-enantiomer formation .
  • Controlled reaction conditions : Optimize temperature and pH to reduce stereochemical scrambling. For example, low-temperature Michael additions or Friedel-Crafts acylation reduce side reactions .

Advanced: How can researchers reconcile contradictory data regarding the compound’s biological activity?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Differences in cell lines, incubation times, or compound concentrations. Standardize protocols using controls like known inhibitors .
  • Solubility issues : Use dimethyl sulfoxide (DMSO) or surfactants to enhance solubility and ensure consistent bioavailability .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: How can yield be optimized in large-scale synthesis while maintaining purity?

  • Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalyst recycling : Immobilize palladium or copper catalysts on solid supports to reduce costs and improve reusability .
  • Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

Basic: What spectroscopic techniques characterize the sulfanylidene and pyridine moieties?

  • Infrared (IR) Spectroscopy : Detects S=O (1050–1200 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
  • ¹H NMR : Pyridine protons appear as deshielded signals (δ 7.5–8.5 ppm), while sulfanylidene groups influence neighboring proton splitting patterns .

Advanced: How do computational methods predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulates interactions with enzyme active sites (e.g., kinase inhibitors) to guide biological studies .

Basic: What are the key functional groups, and how do they influence reactivity?

  • Sulfanylidene group (-S(O)NMe₂) : Acts as an electron-withdrawing group, directing electrophilic substitution on the pyridine ring .
  • Carboxylic acid (-COOH) : Enhances solubility in polar solvents and enables salt formation for pharmaceutical formulations .

Advanced: How should researchers control for non-specific binding in enzyme inhibition studies?

  • Competitive binding assays : Include excess substrate or non-labeled compound to quantify specific interactions .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to distinguish specific vs. non-specific adsorption .

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